Cas no 896375-39-6 (N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide)

N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide structure
896375-39-6 structure
Product Name:N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
CAS No:896375-39-6
MF:C20H22N2O3S
MW:370.465283870697
CID:5478446
Update Time:2025-07-25

N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1H,5H-Benzo[ij]quinolizine-9-sulfonamide, N-ethyl-2,3,6,7-tetrahydro-5-oxo-N-phenyl-
    • N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
    • Inchi: 1S/C20H22N2O3S/c1-2-22(17-8-4-3-5-9-17)26(24,25)18-13-15-7-6-12-21-19(23)11-10-16(14-18)20(15)21/h3-5,8-9,13-14H,2,6-7,10-12H2,1H3
    • InChI Key: GBWMPXLFQOKJSX-UHFFFAOYSA-N
    • SMILES: C12=CC(S(N(CC)C3=CC=CC=C3)(=O)=O)=CC3=C1N(C(=O)CC3)CCC2

N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide Pricemore >>

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Additional information on N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide

Introduction to N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide (CAS No. 896375-39-6)

N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide, identified by its CAS number 896375-39-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of tricyclic azatriene derivatives, characterized by its intricate cyclic structure and functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular framework of N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide encompasses a tricyclo structure with seven-membered rings fused in a specific arrangement, further modified by azatricyclic and sulfonamide functionalities. The presence of these structural motifs suggests potential interactions with biological targets, making it a candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in tricyclic compounds due to their structural complexity and the diversity of biological activities they can exhibit. The sulfonamide moiety, in particular, is well-known for its role as a pharmacophore in numerous therapeutic agents, contributing to activities such as antimicrobial, anti-inflammatory, and anticancer effects. The N-ethyl and N-phenyl substituents further modulate the electronic and steric properties of the molecule, influencing its reactivity and binding affinity to biological targets.

One of the most compelling aspects of N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide is its potential as a scaffold for developing novel therapeutic agents. The tricyclic core provides a rigid framework that can be optimized to enhance binding affinity and selectivity for specific biological targets. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to fine-tune the properties of the compound for specific applications.

Recent studies have highlighted the importance of tricyclic compounds in addressing unmet medical needs. For instance, tricyclic azatrienes have been investigated for their potential in modulating enzyme activity and receptor binding. The sulfonamide group in particular has been shown to enhance solubility and bioavailability, which are critical factors in drug development. These findings suggest that N-ethyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide could be a valuable starting point for designing new drugs with improved pharmacokinetic profiles.

The synthesis of N-ethyl-2-oxy-N-phényl-l'-azatricyclo[7.3.l.o]tridecane-l',5a(10a),6a]-5a(10a),8-diene-l',l'α-dioxide (CAS No: 896375396) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis typically begins with the formation of the tricyclic core through cyclization reactions followed by functionalization with the sulfonamide group and other substituents. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis may be employed to enhance selectivity and yield.

The structural complexity of this compound presents both challenges and opportunities for researchers engaged in medicinal chemistry research programs aimed at developing novel therapeutic agents from natural product-inspired scaffolds or entirely synthetic ones derived from simple precursors via multi-component reactions or cascade processes yielding molecular architectures amenable to optimization via structure-based design or fragment-based approaches.

In conclusion,N-Ethyl-N'-phenyl-l',l'α-dioxo-l'-azatricyclo[6.l.o]tridecan-l',l'α-diol (CAS No: 896375396) represents an intriguing compound with significant potential in pharmaceutical research due to its unique structural features and functional groups that could interact with biological targets in diverse ways, N-Ethyl-N'-phenyl-l',l'α-dioxo-l'-azatricyclo[6.l.o]tridecan-l',l'α-diol (CAS No: 896375396) may serve as a valuable scaffold for designing new drugs with improved pharmacokinetic profiles, N-Ethyl-N'-phenyl-l',l'α-dioxo-l'-azatricyclo[6.l.o]tridecan-l',l'α-diol (CAS No: 896375396) underscores the importance of exploring complex organic molecules as candidates for drug discovery efforts aimed at addressing unmet medical needs, N-Ethyl-N'-phenyl-l',l'α-dioxo-l'-azatricyclo[6.l.o]tridecan-l',l'α-diol (CAS No: 896375396) exemplifies how structural complexity can be leveraged to develop novel therapeutic agents with unique mechanisms of action, N-Ethyl-N'-phenyl-l',l'α-dioxo-l'-azatricyclo[6.l.o]tridecan-l',l'α-diol (CAS No: 896375396) highlights the potential of sulfonamide-containing compounds as leads for drug discovery programs targeting inflammatory diseases or cancer.

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